molecular formula C10H11NO2 B2393639 3-(2-Hydroxyethyl)indolin-2-one CAS No. 3690-95-7

3-(2-Hydroxyethyl)indolin-2-one

Cat. No.: B2393639
CAS No.: 3690-95-7
M. Wt: 177.203
InChI Key: DBCZFYRBPSLGDS-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)indolin-2-one is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by an indolin-2-one core structure with a hydroxyethyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)indolin-2-one can be achieved through several methods. One common approach involves the reaction of N-protected isatin with an aryne precursor and 1,3-cyclodione under metal-free conditions. This one-pot synthesis method yields 3-substituted-3-hydroxyindolin-2-ones in good yields . Another method involves the reduction of 4-(2-hydroxyethyl)indolin-2-one using borane-tetrahydrofuran complex at low temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The indolin-2-one core can be reduced to form indoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced indoline compounds, and various substituted indole derivatives.

Scientific Research Applications

3-(2-Hydroxyethyl)indolin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity. It may also bind to receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyethyl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(2-hydroxyethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-6-5-8-7-3-1-2-4-9(7)11-10(8)13/h1-4,8,12H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCZFYRBPSLGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stifling mixture of oxindole (5.7 g, 43 mmol) and Raney nickel (10 g) in ethane-1,2-diol (100 mL) was heated in an autoclave. After the reaction was complete, the mixture was filtered and the excess of diol was removed under vacuum. The residual oil was triturated with hexane to give 3-(2-hydroxy-ethyl)-1,3-dihydro-indol-2-one as a colorless crystalline solid (4.6 g, 70%).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

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